2-(Azetidin-3-yl)-4-chloropyridine
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Overview
Description
2-(Azetidin-3-yl)-4-chloropyridine: is a heterocyclic compound with intriguing biological activities. It belongs to the class of azetidine carboxylic acids, which serve as essential building blocks for peptides and exhibit diverse properties
Structure: The compound consists of a pyridine ring substituted with an azetidine moiety at the 3-position and a chlorine atom at the 4-position.
!Compound Structure
Preparation Methods
Synthetic Routes::
Horner–Wadsworth–Emmons Reaction: Alkylated phosphonates and N-Boc-azetidin-3-one react to form N-Boc-azetidine-3-ylidenes. These intermediates are then hydrogenated to yield racemic N-Boc-amino acids.
Optical Resolution: The racemic mixture is resolved using (S)-4-benzyl-2-oxazolidinone, resulting in enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids.
Industrial Production:: The industrial-scale synthesis involves optimizing the above routes for efficiency and yield.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Building block for peptide synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Potential drug candidate due to its unique structure.
Industry: Used in the preparation of specialized materials.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates signaling pathways related to cellular function.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other azetidine derivatives.
Similar Compounds: Include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
RKCIKJQXQGXXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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